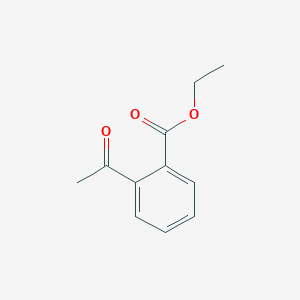

Ethyl 2-acetylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-14-11(13)10-7-5-4-6-9(10)8(2)12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJSSCAQCRQQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384094 | |

| Record name | ethyl 2-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103935-10-0 | |

| Record name | ethyl 2-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Versatile Synthetic Intermediate and Building Block

The primary significance of Ethyl 2-acetylbenzoate in chemical research lies in its role as a versatile synthetic intermediate and an organic building block. cymitquimica.com Organic building blocks are fundamental molecular pieces used to construct larger, more intricate chemical structures. cymitquimica.com They are essential in diverse fields such as pharmaceuticals and materials science for creating active pharmaceutical ingredients (APIs), polymers, and natural products. cymitquimica.com

This compound fits this role perfectly, serving as a precursor in the synthesis of pharmaceuticals and agrochemicals. The presence of both a ketone (the acetyl group) and an ester functional group on the same aromatic ring provides two points of reactivity. This bifunctionality allows chemists to perform a sequence of reactions to build up molecular complexity, making it a valuable starting point for multi-step syntheses. For instance, compounds with similar keto-ester functionalities are known to be valuable for synthesizing quaternary carbon-containing compounds and for constructing heterocyclic systems, which are common structural motifs in medicinal chemistry.

Contextualization Within Benzoate Ester Chemistry Research

Ethyl 2-acetylbenzoate is a member of the broad class of compounds known as benzoate (B1203000) esters. These are characterized by a central benzoate moiety, which consists of a benzene (B151609) ring attached to a carboxylate group. cymitquimica.com Benzoate esters are widespread in both nature and industry, with applications ranging from flavor and fragrance agents to pharmaceutical intermediates. cymitquimica.comacs.org

The research landscape for benzoate esters is vast, covering topics from their synthesis via methods like Fischer-Speier esterification to their hydrolysis and biocatalytic transformations. mdpi.comemerginginvestigators.org The parent compound, ethyl benzoate, is a simple aromatic ester used as a flavoring agent. In contrast, the addition of an acetyl group, as seen in this compound and its isomers (Ethyl 3-acetylbenzoate and Ethyl 4-acetylbenzoate), significantly alters the compound's chemical personality. cymitquimica.comchembk.com

This additional functional group shifts its primary application away from fragrances and towards its use as a synthetic intermediate. cymitquimica.comchembk.com The acetyl group provides a reactive handle for further chemical modifications, a property not present in the simpler ethyl benzoate. The specific "ortho" positioning of the acetyl and ester groups in this compound can also lead to unique reactivity and applications compared to its "meta" and "para" isomers, often influencing the pathways for synthesizing complex cyclic structures.

Table 1. Comparison of this compound with Related Benzoate Esters

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Application Area |

|---|---|---|---|

| Ethyl benzoate | C₉H₁₀O₂ | 150.17 | Flavoring agent, solvent |

| This compound | C₁₁H₁₂O₃ | 192.21 | Pharmaceutical intermediate |

| Ethyl 3-acetylbenzoate | C₁₁H₁₂O₃ | 192.21 | Organic synthesis intermediate cymitquimica.com |

| Ethyl 4-acetylbenzoate | C₁₁H₁₂O₃ | 192.21 | Raw material for flavors and pharmaceutical intermediates chembk.com |

Overview of Research Trajectories and Future Directions

Classical Esterification and Transesterification Pathways

Traditional methods for synthesizing this compound often rely on the direct esterification of 2-acetylbenzoic acid or the acetylation of related esters. These methods are valued for their straightforwardness and scalability.

Acid-Catalyzed Esterification of 2-Acetylbenzoic Acid

The direct esterification of 2-acetylbenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid, is a common and effective method for producing this compound. This reaction proceeds under reflux conditions to drive the equilibrium towards the formation of the ester. For instance, the synthesis of a similar compound, ethyl 4-acetylbenzoate, from 4-acetylbenzoic acid and ethanol with sulfuric acid as a catalyst, has been reported to achieve a high yield of 92%. vulcanchem.com This classical approach remains a staple in organic synthesis due to its high efficiency and the ready availability of the starting materials. vulcanchem.com

Another approach involves the esterification of 2-acetylbenzoic acid using dimethyl sulfate (B86663) and potassium carbonate in acetone, which yields the corresponding methyl ester, mthis compound. mdpi.commdpi.org This method provides an alternative to the use of strong mineral acids.

Zeolite Hβ-Catalyzed Acetylation of Ethyl Salicylate

While direct information on the zeolite-catalyzed synthesis of this compound is limited, the use of zeolites as catalysts in related acylation reactions is a well-established green chemistry approach. Zeolites, such as Hβ, are solid acid catalysts that offer advantages like reusability, reduced corrosion, and easier product separation. The acetylation of ethyl salicylate, an isomer of ethyl 2-hydroxybenzoate, using a suitable acetylating agent in the presence of a zeolite catalyst would theoretically yield a mixture of acetylated products, potentially including an analogue of this compound. This methodology highlights a more environmentally benign pathway for the synthesis of aromatic keto-esters.

Multistep Synthetic Routes from Readily Available Precursors

Complex organic molecules like this compound can also be constructed through multi-step sequences that begin with simple, commercially available starting materials. These routes offer flexibility and allow for the introduction of various functional groups.

Synthesis from Phthalic Anhydride (B1165640) and Malonic Acid Derivatives

Table 1: Synthesis of 2-Acetylbenzoic Acid from Phthalic Anhydride

| Reactants | Reagents | Product | Yield | Reference |

| Phthalic Anhydride, Malonic Acid | Pyridine | 2-Acetylbenzoic Acid | 68% | mdpi.com |

| Phthalic Anhydride, Malonic Acid | Triethylamine | 2-Acetylbenzoic Acid | - | researchgate.net |

Yields are for the formation of 2-acetylbenzoic acid, which is a precursor to this compound.

Conversion from 2-Fluorotoluene Derivatives

A multi-step synthesis of a structural analogue, methyl 2-methyl-4-acetylbenzoate, starts from 2-fluorotoluene. patsnap.com This process involves an initial acylation reaction to produce 4-fluoro-3-methylacetophenone. patsnap.com Subsequent cyanation replaces the fluorine atom with a cyano group, which is then hydrolyzed to a carboxylic acid. The final step is an esterification to yield the target molecule. patsnap.com This pathway demonstrates the versatility of using halogenated aromatic compounds as precursors for constructing complex benzoate (B1203000) derivatives.

Table 2: Synthesis of Methyl 2-methyl-4-acetylbenzoate from 2-Fluorotoluene

| Step | Starting Material | Reagent(s) | Product | Yield | Reference |

| 1. Acylation | 2-Fluorotoluene | Acetyl chloride | 4-Fluoro-3-methylacetophenone | 88-91% | patsnap.com |

| 2. Cyanation | 4-Fluoro-3-methylacetophenone | Cyanation reagent | 3-Methyl-4-cyanoacetophenone | - | patsnap.com |

| 3. Hydrolysis | 3-Methyl-4-cyanoacetophenone | Acid | 2-Methyl-4-acetylbenzoic acid | - | patsnap.com |

| 4. Esterification | 2-Methyl-4-acetylbenzoic acid | Methanol | Methyl 2-methyl-4-acetylbenzoate | - | patsnap.com |

Detailed yields for all steps were not provided in the source material.

Electroreductive Coupling Methodologies for 2-Acylbenzoates

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical reductions. The electroreductive coupling of 2-acylbenzoates with various electrophiles provides a novel route to complex molecules.

The electroreductive coupling of 2-acylbenzoates, such as methyl 2-formylbenzoate (B1231588), with α,β-unsaturated carbonyl compounds like acrylonitrile (B1666552) has been investigated. beilstein-archives.orgbeilstein-journals.orgresearchgate.net This reaction, carried out in the presence of chlorotrimethylsilane (B32843) (TMSCl), can lead to the formation of either 2-cyanonaphthalen-1-ols or 3-(3-cyanoethyl)phthalides, depending on the substituents on the aromatic ring of the 2-acylbenzoate. beilstein-archives.orgbeilstein-journals.org The reaction proceeds through the initial reduction of the 2-acylbenzoate to form a radical anion. beilstein-archives.org This methodology has the potential to be applied to the synthesis of a variety of substituted phthalides and naphthalenes. beilstein-archives.orgbeilstein-journals.org While direct synthesis of this compound using this method is not described, the principles can be extended to design synthetic pathways for its analogues.

Strategies for Carbon-Carbon Bond Formation

The construction of the core carbon framework of this compound and its analogues relies on strategic carbon-carbon bond formation. Key methodologies include classical reactions like Friedel-Crafts acylation and Grignard reactions, as well as more modern approaches involving other organometallic reagents.

Friedel-Crafts Acylation: This cornerstone of organic synthesis is a primary method for introducing an acyl group onto an aromatic ring. byjus.comsigmaaldrich.com In the context of this compound analogues, a Friedel-Crafts acylation can be employed to attach the acetyl group to a pre-existing ethyl benzoate structure. The reaction typically uses an acyl chloride (like acetyl chloride) or an acid anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com The electrophilic acylium ion generated attacks the aromatic ring, leading to the formation of the aryl ketone. byjus.com A significant advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting material, which prevents further acylation. organic-chemistry.org

Grignard Reactions: Grignard reagents, which are organomagnesium halides (R-MgX), are powerful nucleophiles used to form new carbon-carbon bonds by reacting with electrophiles like carbonyl compounds. pressbooks.pubmnstate.edu For the synthesis of analogues of this compound, a Grignard reagent can be reacted with a suitable ester or other carbonyl-containing starting material. For instance, reacting a Grignard reagent with an ester can lead to the formation of a tertiary alcohol after a second addition, which can then be oxidized to the target ketone. chemistrysteps.com The versatility of Grignard reagents allows for the introduction of a wide variety of alkyl or aryl groups. libretexts.org However, the reaction conditions must be strictly anhydrous as Grignard reagents are highly basic and will react with any protic solvent. miracosta.edu

Other Organometallic Reagents: Beyond Grignard reagents, other organometallic compounds are employed for C-C bond formation. For example, a highly diastereoselective synthesis of a homoallylic lactone has been achieved through the reaction of an allylic aluminum reagent with this compound. uni-muenchen.de This highlights the potential for fine-tuning the reactivity and selectivity of the synthesis by choosing the appropriate organometallic reagent.

Table 1: Comparison of C-C Bond Formation Strategies

| Method | Reagents | Key Features | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | Introduces acyl group to aromatic ring; product is deactivated to further reaction. organic-chemistry.org | Requires strong Lewis acid; substrate limitations (deactivated rings are unreactive). sigmaaldrich.com |

| Grignard Reaction | Organomagnesium halide (R-MgX), carbonyl compound | Forms C-C bonds with a variety of R groups; creates secondary or tertiary alcohols as intermediates. chemistrysteps.com | Requires strictly anhydrous conditions; can be difficult to control selectivity with esters. miracosta.edu |

| Allylic Aluminum Reagents | Allylic aluminum species, this compound | Can provide high diastereoselectivity in the formation of new stereocenters. uni-muenchen.de | Reagent preparation can be complex; sensitive to air and moisture. |

Role of Chlorotrimethylsilane (TMSCl) in Reductive Processes

Chlorotrimethylsilane (TMSCl) plays a crucial role in various reductive processes, particularly in the electroreductive coupling of 2-acylbenzoates. Its function extends beyond a simple protecting group; it actively influences the reaction pathway and product selectivity.

In the electroreductive coupling of 2-acylbenzoates with α,β-unsaturated carbonyl compounds, TMSCl is a key additive. beilstein-journals.orgresearchgate.net The reaction, when carried out in the presence of TMSCl, can lead to the formation of different products, such as 2-cyanonaphthalen-1-ols or 3-(3-cyanoethyl)phthalides, depending on the substrate. beilstein-journals.org The TMSCl is thought to trap the initially formed anionic intermediates as their trimethylsilyl (B98337) ethers. This trapping prevents undesired side reactions and directs the subsequent cyclization and rearrangement steps.

For example, the electroreduction of methyl 2-formylbenzoate with acrylonitrile in the presence of TMSCl yields a cyclized intermediate which, after treatment with acid, gives a desilylated alcohol. beilstein-journals.orgbeilstein-archives.org This alcohol can then be dehydrated to form a 2-cyanonaphthalene-1-ol. beilstein-journals.orgbeilstein-archives.org The presence of TMSCl is therefore critical for the successful formation of these complex polycyclic structures.

Table 2: Influence of TMSCl in Electroreductive Coupling of 2-Acylbenzoates

| Reactants | Additive | Key Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| 2-Acylbenzoate + Acrylonitrile | TMSCl | Silylated cyclized adduct | 2-Cyanonaphthalen-1-ol or 3-(3-Cyanoethyl)phthalide | beilstein-journals.orgresearchgate.net |

| 2-Acylbenzoate + Methyl vinyl ketone | TMSCl | Silylated cyclized adduct | 3-(3-Oxobutyl)phthalide | beilstein-journals.orgresearchgate.net |

Catalytic Approaches in this compound Synthesis

The development of catalytic methods is a major focus in modern organic synthesis, aiming to improve efficiency and reduce waste compared to stoichiometric reactions. For this compound and its analogues, several catalytic strategies have been explored.

Palladium-catalyzed reactions are particularly prominent. For instance, palladium-catalyzed decarboxylative cross-coupling reactions of 2-substituted potassium benzoates can be used to form biaryl compounds, which are structurally related to analogues of this compound. orgsyn.org Furthermore, palladium-catalyzed carbonylative coupling reactions are used to synthesize 2-aryl propionic acids, demonstrating the power of this approach in forming C-C bonds and introducing carbonyl functionalities in a single step. mdpi.com These reactions often employ phosphine (B1218219) ligands to tune the reactivity and selectivity of the palladium catalyst. mdpi.com

Other transition metals are also used. For example, manganese complexes have been developed for the asymmetric transfer hydrogenation of ketones, including base-sensitive substrates like p-acetylbenzoate ethyl ester, showcasing the potential for enantioselective catalytic reductions. acs.org Copper catalysis, often in conjunction with palladium, is also utilized in coupling reactions. scielo.org.mx

Considerations for Scalability and Green Chemistry Principles in Synthesis

The industrial production of chemicals like this compound necessitates careful consideration of scalability and adherence to the principles of green chemistry. tmv.ac.in These principles aim to design chemical processes that are environmentally benign and economically viable. core.ac.uk

Atom Economy: A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.orgjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions which generate stoichiometric byproducts. tandfonline.com For the synthesis of this compound, choosing a synthetic route with a high atom economy is crucial for minimizing waste.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste and often enabling milder reaction conditions. acs.orgtandfonline.com The catalytic approaches discussed in the previous section are therefore highly relevant to the green synthesis of this compound.

Solvents and Energy: Solvents account for a significant portion of the mass and energy consumption in a typical chemical process. acs.org Therefore, choosing environmentally benign solvents, or even performing reactions under solvent-free conditions, is a key aspect of green chemistry. dokumen.pub Additionally, using alternative energy sources like microwave irradiation can often reduce reaction times and energy consumption. dokumen.pub

Renewable Feedstocks: A long-term goal of green chemistry is to replace petroleum-based starting materials with renewable feedstocks, such as those derived from biomass. tmv.ac.innih.gov While the direct synthesis of this compound from biomass is still a developing area, the principles of green chemistry encourage the exploration of such routes. nih.gov

By integrating these principles into the design of synthetic routes for this compound, chemists can develop processes that are not only efficient and scalable but also sustainable.

Mechanistic Studies of Ester Hydrolysis

The hydrolysis of this compound, the cleavage of its ester group by water, can be catalyzed by either acids or bases. dalalinstitute.comlibretexts.org

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of esters like this compound is a reversible process that is essentially the reverse of Fischer esterification. dalalinstitute.comchemistrysteps.com The reaction is typically carried out by heating the ester with a large excess of water and a strong acid catalyst. libretexts.org

The mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acid solutions. chemguide.co.ukyoutube.com This step increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. chemguide.co.uklibretexts.org This results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a good leaving group (ethanol). youtube.comlibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethanol molecule. youtube.comlibretexts.org

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the hydronium ion catalyst. chemguide.co.ukyoutube.com

Base-Promoted Hydrolysis Mechanisms and Kinetic Studies

Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgchemistrysteps.com The use of a base, such as hydroxide (B78521) (OH⁻), makes the process more effective than acid catalysis. chemistrysteps.com

The mechanism for base-promoted hydrolysis involves the following steps:

Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. libretexts.org This leads to the formation of a tetrahedral intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃) is eliminated as the leaving group. libretexts.org

Deprotonation: The liberated ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. chemistrysteps.comlibretexts.org This final acid-base step is what drives the reaction to completion. chemistrysteps.com

Kinetic studies of the base-catalyzed hydrolysis of esters can be performed by monitoring the reaction over time. For instance, the rate of hydrolysis of ethyl acetate (B1210297) is studied by titrating the amount of acetic acid formed at different time intervals with a base like sodium hydroxide. youtube.com The rate of hydrolysis is influenced by the structure of the ester. researchgate.net For methyl benzoates, the rate of alkaline hydrolysis is affected by substituents on the benzene (B151609) ring. researchgate.net

Reductions of the Carbonyl Moieties

The two carbonyl groups of this compound, the ketone and the ester, can be reduced to alcohols using various reducing agents. dalalinstitute.com

Stereo- and Regioselective Reduction Strategies

The reduction of this compound presents a challenge of regioselectivity, as reducing agents can potentially react with either the ketone or the ester carbonyl. Selective reduction of one carbonyl group in the presence of the other is a key synthetic strategy.

Selective Reduction of the Ketone: Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically used to selectively reduce ketones in the presence of esters. uwo.ca For example, in the synthesis of ethyl S-3-hydroxybutanoate from ethyl acetoacetate, NaBH₄ is used to avoid the reduction of both carbonyl groups. uwo.ca

Stereoselective Reductions: Asymmetric reduction of the ketone in 2-acetylbenzoate derivatives can lead to the formation of chiral alcohols. Microbial reductions are a powerful tool for achieving high stereoselectivity. For instance, mthis compound has been asymmetrically reduced by Geotrichum candidum to yield (S)-3-methylphthalide with high enantiomeric excess. researchgate.net

Mechanistic Aspects of Hydride Reductions

Hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), are common sources of the hydride ion (H⁻) for carbonyl reductions. libretexts.org

The general mechanism for the hydride reduction of a carbonyl group is as follows:

Nucleophilic Attack by Hydride: The hydride ion acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a new carbon-hydrogen bond and a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The resulting alkoxide is then protonated by a protic solvent or during an acidic workup to give the final alcohol product. libretexts.org

LiAlH₄ is a more powerful reducing agent than NaBH₄ and can reduce both esters and ketones. uwo.ca The reduction of an ester with LiAlH₄ proceeds through a tetrahedral intermediate which then collapses to form an aldehyde. libretexts.org This aldehyde is subsequently reduced by another hydride ion to form the primary alcohol. libretexts.org

Nucleophilic Addition Reactions to the Acetyl and Ester Carbonyls

The carbonyl carbons of both the acetyl and ester groups in this compound are electrophilic and can undergo nucleophilic addition reactions. However, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.

Nucleophilic addition to ketones can be challenging due to the lower electrophilicity of the carbonyl group and potential side reactions like enolization. researchgate.net The presence of an adjacent functional group, as in 2-acetylbenzonitriles, can influence the reactivity and lead to tandem reactions. researchgate.net In a study, an allylic aluminum reagent was shown to react with this compound to produce a homoallylic lactone with high diastereoselectivity. uni-muenchen.de This suggests that the initial nucleophilic addition occurs at the ketone carbonyl, followed by an intramolecular cyclization involving the ester group.

The reactivity of carbonyl compounds can be enhanced through various catalytic methods. escholarship.org For instance, the use of organometallic reagents like organomagnesium and organozinc compounds allows for a wide range of functional group tolerance in nucleophilic additions. uni-muenchen.de

Tandem Addition/Cyclization Pathways

The ortho-positioning of the ketone and ester groups in this compound facilitates tandem or cascade reactions, where an initial intermolecular reaction is followed by a spontaneous intramolecular cyclization. This process provides efficient access to complex heterocyclic structures. A key example is the reaction of the related mthis compound with carbon nucleophiles like dimethyl malonate under basic conditions. researchgate.net The reaction proceeds via an initial nucleophilic addition of the malonate enolate to the electrophilic ketone carbonyl. The resulting intermediate then undergoes an intramolecular cyclization, specifically a lactonization, to yield a 3,3-disubstituted isobenzofuranone (a type of phthalide). researchgate.net

While detailed studies on this compound itself are specific, the reactivity pattern is well-established for analogous 2-acyl benzonitriles and benzoates. researchgate.net For these compounds, the tandem process consists of the nucleophilic addition to the ketone, which creates an intermediate that is perfectly poised for a subsequent intramolecular cyclization, often leading to isoindolinone or phthalide (B148349) ring systems. researchgate.net

Reactivity with Carbon and Hetero-nucleophiles

The acetyl group of this compound is a primary site for nucleophilic attack. Its electrophilicity, however, can be challenging compared to aldehydes, making nucleophilic addition to the ketone a significant step in synthesis. researchgate.net

Reactivity with Carbon Nucleophiles: this compound reacts with various carbon-based nucleophiles. Organometallic reagents are particularly effective. In one study, the diastereoselective addition of an allylic aluminum reagent to this compound was shown to produce a homoallylic lactone in 70% yield and with high diastereoselectivity (dr > 97:3). uni-muenchen.de This demonstrates the utility of the compound in stereoselective synthesis. Additionally, stabilized carbanions, such as those derived from dimethyl malonate, add to the ketone to initiate tandem cyclization reactions as described previously. researchgate.net

Reactivity with Hetero-nucleophiles: The ketone can also be attacked by heteroatom nucleophiles. In reactions involving the similar 2-acetylbenzonitriles, nucleophiles such as primary amines and water have been used to generate a variety of 3,3-disubstituted isoindolinones in high yields. researchgate.net However, the reactivity of the acetyl group in this compound can be substrate-dependent in more complex transformations. For instance, in attempts to perform a Ugi four-component reaction, it was found that while methyl 2-formylbenzoate was a viable substrate, the corresponding 2-acetylbenzoate was a poor one. acs.org This suggests that the increased steric hindrance of the methyl group compared to a hydrogen atom can significantly impede reactivity in certain contexts.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), but its reactivity is significantly influenced by the two substituents it carries. Both the acetyl group (-COCH₃) and the ethyl carboxylate group (-COOEt) are electron-withdrawing groups. They deactivate the aromatic ring towards electrophilic attack compared to unsubstituted benzene. msu.edu

This deactivation occurs through both inductive withdrawal (due to the electronegativity of the oxygen atoms) and resonance effects (where the carbonyl groups pull electron density out of the ring). As deactivating groups, both substituents direct incoming electrophiles to the meta-positions. mnstate.edu For this compound, the positions meta to the C1-ester group are C3 and C5, while the positions meta to the C2-acetyl group are C4 and C6. Consequently, electrophilic substitution is expected to occur primarily at the C4 and C6 positions.

Computational Probing of Reaction Pathways and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate reaction mechanisms and selectivity observed in the reactions of this compound and its analogs. beilstein-journals.orgresearchgate.net These methods allow for the detailed examination of reaction pathways that may be difficult to probe experimentally. clockss.org

DFT Investigations of Electroreductive Coupling Mechanisms

A significant computational study focused on the electroreductive coupling of 2-acylbenzoates with α,β-unsaturated carbonyl compounds, which can lead to different products depending on the reactants and conditions. beilstein-journals.orgresearchgate.net For example, the coupling of 2-acylbenzoates with acrylonitrile can yield either 2-cyanonaphthalen-1-ols or 3-(3-cyanoethyl)phthalides. researchgate.net

DFT calculations were employed to unravel the reaction mechanism and the origin of this selectivity. The study proposed that the reaction is initiated by the electrochemical reduction of the 2-acylbenzoate. beilstein-journals.org The critical factor determining the final product is the subsequent cyclization step of an intermediate enolate anion. beilstein-journals.org The calculations showed how substituents on the aromatic ring of the 2-acylbenzoate influence the energetic favorability of one cyclization pathway over another, thereby controlling the product ratio. researchgate.net

| Entry | Substrate (1) | Product 3 (Naphthalenol) Yield | Product 4 (Phthalide) Yield |

|---|---|---|---|

| 1 | Methyl 2-formylbenzoate | 89% | 11% |

| 2 | Mthis compound | 98% | 2% |

| 3 | Methyl 2-benzoylbenzoate | 97% | 3% |

| 4 | Methyl 2-formyl-5-methoxybenzoate | 64% | 36% |

| 5 | Methyl 2-acetyl-5-methoxybenzoate | 9% | 91% |

Analysis of Transition States and Energy Barriers

The calculations revealed that a lower activation energy barrier for one pathway directly correlates with the preferential formation of the corresponding product. researchgate.net For instance, in the reaction of mthis compound, the calculated barrier to form the naphthalenol precursor is significantly lower than the competing pathway, which aligns perfectly with the experimental observation that the naphthalenol is the major product. researchgate.net Conversely, for substrates where the phthalide is the major product, the calculations show a lower energy barrier for the phthalide formation pathway. researchgate.net This analysis of transition states and energy barriers provides a quantitative, predictive model for reaction outcomes. researchgate.netresearchgate.net

| Entry | Substrate Intermediate (Dx) | ΔG‡ (kcal/mol) | ΔG (kcal/mol) | Calculated Product Ratio (Phthalide:Naphthalenol) | Experimental Product Ratio (Phthalide:Naphthalenol) |

|---|---|---|---|---|---|

| 1 | From Methyl 2-formylbenzoate | 6.73 | -1.22 | 11:89 | <1:99 |

| 2 | From Mthis compound | 5.86 | -2.38 | 2:98 | <1:99 |

| 3 | From Methyl 2-benzoylbenzoate | 4.94 | -2.17 | 3:97 | <1:99 |

| 4 | From Methyl 2-formyl-5-methoxybenzoate | 7.82 | 0.33 | 36:64 | 42:58 |

| 5 | From Methyl 2-acetyl-5-methoxybenzoate | 9.16 | 1.37 | 91:9 | >99:1 |

Strategic Applications in Complex Organic Synthesis and Chemical Biology Research

Employment as a Core Building Block for Diverse Molecular Architectures

Ethyl 2-acetylbenzoate serves as a fundamental starting material in the synthesis of a wide array of complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it an invaluable intermediate for creating more elaborate structures. The presence of both an acetyl group and an ethyl benzoate (B1203000) moiety on the same aromatic ring provides multiple reaction sites, enabling chemists to construct diverse molecular architectures. This versatility has led to its use in the development of pharmaceuticals and agrochemicals.

The dual functionality of this compound is key to its utility. The ketone can undergo reactions typical of carbonyl compounds, such as nucleophilic additions and condensations, while the ester group can be hydrolyzed, reduced, or converted to other functional groups. This allows for a stepwise and controlled elaboration of the molecule, leading to the synthesis of complex target compounds. For instance, it can be used in reactions like Michael additions and cycloadditions to build more complex molecular frameworks.

Role in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry due to the prevalence of these structures in biologically active molecules. This compound has proven to be a valuable precursor for the construction of various heterocyclic systems. nih.gov

Synthesis of Phthalide (B148349) Derivatives

Phthalides, or isobenzofuranones, are a class of naturally occurring compounds with a wide range of biological activities. researchgate.netchemicalbook.com this compound and its derivatives are key starting materials for synthesizing these important molecules. researchgate.net One common strategy involves the catalytic asymmetric reduction of the keto-ester, followed by an in situ lactonization to form the chiral phthalide ring system. researchgate.netorganic-chemistry.org For example, mthis compound can be converted to (R)-3-Methylphthalide with high enantiomeric excess using a chiral boronic ester catalyst. researchgate.net Tandem aldol/lactonization reactions of mthis compound with active methylene (B1212753) compounds also provide access to 3,3-disubstituted phthalides. researchgate.net

| Precursor | Reagents | Product | Key Features |

| Mthis compound | Chiral Boronic Ester (TarB-H), NaBH4 | (R)-3-Methylphthalide | Asymmetric reduction followed by cyclization. researchgate.net |

| Mthis compound | Dimethyl malonate, K2CO3 | 3,3-disubstituted phthalide | Tandem aldol/lactonization reaction. researchgate.net |

Formation of Isoindolinone Frameworks and Analogues

Isoindolinones are another important class of nitrogen-containing heterocyclic compounds with significant biological properties. This compound and related 2-acylbenzonitriles are instrumental in the synthesis of 3,3-disubstituted isoindolinones. researchgate.net The reaction of 2-acetylbenzonitriles with various nucleophiles proceeds through a tandem process involving an initial addition to the ketone followed by a Dimroth-type rearrangement to yield the isoindolinone core. researchgate.net This methodology provides a convenient route to a variety of these complex heterocyclic structures. researchgate.net

Construction of Pyrazole (B372694) Systems

Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.net While direct synthesis from this compound is less common, its derivatives can be utilized in the construction of pyrazole rings. For example, related compounds like methyl 4-acetylbenzoate are used in the preparation of trisubstituted pyrazoles, which have shown potential as inhibitors of the hepatitis C virus. smolecule.com The general strategy often involves the condensation of a 1,3-dicarbonyl compound (which can be derived from precursors like this compound) with a hydrazine (B178648) derivative. researchgate.net

Utility in 1,3,4-Oxadiazole (B1194373) Synthesis

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse pharmacological activities. sapub.orgresearchgate.net The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often begins with the conversion of a carboxylic acid or its ester derivative into a corresponding hydrazide. nih.gov this compound can be a starting point for such syntheses. The general route involves the reaction of the ester with hydrazine hydrate (B1144303) to form the hydrazide, which is then cyclized with various reagents to form the oxadiazole ring. sapub.orgnih.govmdpi.com

Precursor in Chiral Synthesis and Asymmetric Catalysis

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of advanced methods in chiral synthesis and asymmetric catalysis. beilstein-journals.org this compound and its analogs serve as important precursors in this field. researchgate.net

The asymmetric reduction of the ketone in 2-acylarylcarboxylates is a powerful strategy for producing chiral 3-substituted phthalides. researchgate.net This transformation can be achieved with high enantioselectivity using various catalytic systems. For instance, the use of a tartaric acid-derived boronic ester (TarB-H) with sodium borohydride (B1222165) effectively reduces mthis compound to (R)-3-methylphthalide in high enantiomeric excess. researchgate.net Similarly, microbial reductions, such as with Geotrichum candidum, have been employed for the asymmetric synthesis of (S)-3-alkylphthalide derivatives from mthis compound. capes.gov.br Iron complexes with chiral N2P2 ligands have also shown high activity and selectivity in the asymmetric transfer hydrogenation of ketones, including ethyl p-acetylbenzoate. researchgate.net

| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |

| TarB-H / NaBH4 | Mthis compound | (R)-3-Methylphthalide | High |

| Geotrichum candidum IFO 34614 | Mthis compound | (S)-3-alkylphthalide derivative | Not specified |

| Chiral Iron N2P2 Complex | Ethyl p-acetylbenzoate | Chiral alcohol | Not specified |

The development of such catalytic asymmetric methods is crucial for the efficient and environmentally friendly synthesis of chiral building blocks and active pharmaceutical ingredients. nih.govrsc.org The versatility of this compound as a precursor in these reactions highlights its significance in modern organic chemistry.

Asymmetric Reduction for Optically Active Compounds

The prochiral ketone of 2-acetylbenzoate esters is an ideal substrate for asymmetric reduction, a powerful strategy for creating optically active compounds. This transformation typically leads to the formation of chiral hydroxy-esters, which can then undergo spontaneous or directed intramolecular cyclization (lactonization) to yield chiral phthalides. These phthalides are prevalent structural motifs in many natural products and bioactive molecules.

Research has demonstrated the successful asymmetric reduction of the closely related mthis compound. In one prominent method, a chiral boronic ester derived from tartaric acid, known as TarB-H, is used with sodium borohydride as the reducing agent. This system mediates the asymmetric reduction of the ketone followed by an in-situ lactonization, producing (R)-3-Methylphthalide in high enantiomeric excess. This approach is valued for its operational simplicity and the use of an inexpensive, readily prepared chiral reagent.

| Substrate | Chiral Catalyst/Reagent | Reducing Agent | Product | Key Outcome | Reference |

|---|---|---|---|---|---|

| Mthis compound | TarB-H (tartaric acid-derived boronic ester) | NaBH₄ | (R)-3-Methylphthalide | High enantiomeric excess, efficient reductive cyclization. | lookchem.com |

| 2-Acetylbenzoate derivatives | Microbial methods | - | (S)-3-methylphthalide derivatives | Demonstrates a biotechnological route to the opposite enantiomer. |

Substrate in Catalytic Hydrogenation Reactions

This compound is a suitable substrate for catalytic hydrogenation, a reaction widely used for the reduction of functional groups. ambeed.com Depending on the catalyst and reaction conditions, either the ketone, the ester, or both functional groups can be targeted. Catalytic hydrogenation is a cornerstone of industrial and laboratory synthesis due to its efficiency and atom economy.

Common heterogeneous catalysts like palladium on carbon (Pd/C) or platinum-based catalysts are typically used for such reductions. The hydrogenation of the ketone group in this compound would yield the corresponding secondary alcohol, ethyl 2-(1-hydroxyethyl)benzoate. More forceful conditions or specific catalysts, such as copper-based systems (e.g., copper chromite), are known to reduce esters to alcohols. For instance, the catalytic hydrogenation of the related ethyl 4-acetylbenzoate's hydrazone derivatives has been used to synthesize chiral hydrazines, showcasing the utility of hydrogenation in creating complex chiral molecules from acetylbenzoate scaffolds. lookchem.com

Contributions to Advanced Materials Research and Functional Molecules

The structural framework of this compound is a valuable component in the design of functional molecules and advanced materials. Its ability to be converted into chiral structures is particularly important for materials whose properties depend on molecular asymmetry, such as liquid crystals.

A notable application is in the synthesis of ferroelectric liquid crystals (FLCs). The regioisomeric precursor, methyl 4-acetylbenzoate, undergoes asymmetric reduction to create a chiral alcohol. This chiral building block is then incorporated into larger molecular structures designed to exhibit liquid crystalline phases. The chirality is essential for inducing the spontaneous polarization and fast switching times that characterize high-performance FLCs. Furthermore, phthalimide (B116566) scaffolds, which can be derived from 2-acetylbenzoic acid, have been functionalized with adamantane (B196018) units to create precursors for new supramolecular materials. mdpi.com The inherent reactivity of the acetylbenzoate core also makes it a useful precursor for synthesizing agrochemicals and other functional organic compounds.

Applications in Drug Discovery Scaffolds Research

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that provides a framework for attaching various functional groups. This compound and its parent acid are important starting points for building heterocyclic scaffolds that are central to many therapeutic agents. The isoindolinone and phthalazinone ring systems, both readily accessible from this precursor, are considered "privileged structures" in drug discovery due to their frequent appearance in bioactive compounds. rsc.orgnih.gov

Design and Synthesis of Bioactive Scaffolds

The chemical reactivity of this compound's precursors allows for their elaboration into a variety of potent bioactive scaffolds.

Phthalazinones : Starting from 2-acetylbenzoic acid, reaction with hydrazine hydrate leads to the formation of a phthalazinone ring system. This scaffold can be further functionalized to produce compounds with significant biological activity. For example, a series of 1,4-disubstituted phthalazines synthesized from mthis compound have demonstrated anticancer properties. mdpi.com Phthalazinones are recognized as a remarkable scaffold in drug discovery, with derivatives showing a wide array of pharmacological activities including antihypertensive and anti-inflammatory effects. nih.gov

Isoindolinones : The isoindolinone framework is another key bioactive scaffold derivable from 2-acetylbenzoate chemistry. ontosight.airesearchgate.net These structures are present in numerous natural products and pharmaceuticals, including the antiplatelet drug indobufen. rsc.org Research has shown that isoindolinone derivatives possess a broad spectrum of activities, including anticancer and carbonic anhydrase inhibitory effects. nih.gov The ability to readily synthesize and modify this scaffold makes it a high-priority target in medicinal chemistry programs. rsc.orgnih.gov

| Scaffold | Synthetic Precursor | Key Reagent/Reaction | Reported Biological Activities | Reference |

|---|---|---|---|---|

| Phthalazinone | 2-Acetylbenzoic acid / Mthis compound | Hydrazine hydrate | Anticancer, Antihypertensive, Anti-inflammatory | nih.govmdpi.com |

| Isoindolinone | 2-Acetylbenzonitrile (related structure) | Base-promoted tandem reaction | Anticancer, Carbonic anhydrase inhibition, Antiplatelet | researchgate.netrsc.orgnih.gov |

Development of Epigenetic Modulators and Related Chemical Entities

Epigenetic modulators are compounds that influence gene expression without altering the DNA sequence itself. researchgate.net They target enzymes involved in processes like DNA methylation and histone modification and represent a modern frontier in therapeutic development, particularly in oncology. researchgate.net

The scaffold of 2-acetylbenzoic acid has been utilized in the synthesis of novel small-molecule epigenetic modulators. In one study, a derivative of 2-acetylbenzoic acid served as the starting point for creating a library of compounds based on an imidazo[1,2-b] ontosight.ainih.govtriazole core. researchgate.net These molecules were designed to activate genes that had been silenced by DNA methylation, a common aberration in cancer cells. researchgate.net The research identified compounds that could derepress silenced genes, demonstrating that the 2-acetylbenzoate framework can be a successful starting point for the rational design of new epigenetic therapies. researchgate.net

Sophisticated Spectroscopic and Structural Characterization Techniques in Research

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone for identifying the functional groups present in a molecule. By analyzing the vibrational modes of molecular bonds, researchers can confirm the presence of key structural features.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups within ethyl 2-acetylbenzoate. The ester and ketone carbonyl (C=O) stretches are particularly diagnostic. The ester carbonyl typically appears as a strong absorption band around 1740 cm⁻¹, while the ketone carbonyl stretch is also prominent. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Additionally, the C-O stretching of the ester group can be observed around 1250 cm⁻¹. Computational methods, such as Density Functional Theory (DFT), can be used to predict vibrational spectra, which are then validated against experimental data.

A representative table of characteristic FT-IR peaks for this compound is provided below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| Ester C=O | Stretch | ~ 1740 |

| Ketone C=O | Stretch | ~ 1680 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Ester C-O | Stretch | ~ 1250 |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy offers additional insights into the molecular structure of this compound. researchgate.net Functional groups with strong dipoles tend to produce weak signals in Raman spectra, while non-polar functional groups with easily polarizable electron clouds, such as carbon-carbon double bonds, exhibit strong signals. thermofisher.com This makes FT-Raman particularly useful for analyzing the aromatic ring and other non-polar parts of the molecule. The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes within the compound. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed atomic connectivity and stereochemistry of organic molecules like this compound. weebly.com Through various NMR experiments, the carbon framework and the arrangement of protons can be mapped out with high precision.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different types of protons and their neighboring environments within the this compound molecule. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. The ethyl group gives rise to two distinct signals: a quartet for the methylene (B1212753) (-CH2-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons, due to coupling with the methylene protons. The acetyl group's methyl protons appear as a singlet, as they have no adjacent protons to couple with.

A summary of the expected ¹H NMR chemical shifts for this compound is presented in the table below.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | ~ 7.3 - 8.0 | Multiplet | 4H |

| Methylene (-OCH2CH3) | ~ 4.4 | Quartet | 2H |

| Acetyl (-COCH3) | ~ 2.6 | Singlet | 3H |

| Methyl (-OCH2CH3) | ~ 1.4 | Triplet | 3H |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to identify the different carbon environments in the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbonyl carbons of the ester and ketone groups, the aromatic carbons, and the carbons of the ethyl group. The carbonyl carbons are typically found in the most downfield region of the spectrum (around 160-200 ppm).

The table below outlines the approximate ¹³C NMR chemical shifts for this compound.

| Carbon Type | Chemical Shift (δ, ppm) |

| Ketone C=O | ~ 200 |

| Ester C=O | ~ 167 |

| Aromatic C | ~ 128 - 140 |

| Methylene (-OCH2CH3) | ~ 61 |

| Acetyl (-COCH3) | ~ 30 |

| Methyl (-OCH2CH3) | ~ 14 |

Note: The exact chemical shifts can vary based on experimental conditions.

For a more in-depth structural analysis of complex molecules, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are employed. core.ac.uk

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal couplings between the aromatic protons. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These heteronuclear correlation experiments establish one-bond correlations between protons and the carbons to which they are directly attached. weebly.com For this compound, an HMQC or HSQC spectrum would show a correlation between the methylene protons and the methylene carbon of the ethyl group, and similarly for the methyl protons and the methyl carbon. The signals from the aromatic protons would correlate with their corresponding aromatic carbons. This technique is invaluable for unambiguously assigning the proton and carbon signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of this compound. This technique provides a direct measurement of the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its elemental composition and offering clues about its structure.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

The exact mass of this compound (C₁₁H₁₂O₃) is calculated to be 192.078644241 Da. nih.gov HRMS analysis of this compound would be expected to yield a molecular ion peak at this precise m/z value, confirming its elemental formula. This high level of accuracy is essential for distinguishing it from other potential isomers or compounds with similar molecular weights. For instance, related esters can be differentiated based on their confirmed molecular weights using HRMS. The technique's precision is vital for the verification of the synthesized compound and for ruling out potential impurities. mit.edu

Table 1: Computed Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₃ | nih.gov |

| Molecular Weight | 192.21 g/mol | nih.govsynquestlabs.com |

| Exact Mass | 192.078644241 Da | nih.gov |

| InChIKey | YCJSSCAQCRQQJT-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1C(=O)C | nih.gov |

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound without causing significant fragmentation. copernicus.orgbioprocessonline.com In ESI, a solution of the analyte is sprayed through a charged capillary, generating fine, charged droplets. copernicus.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. copernicus.org

These ions are then accelerated into a time-of-flight mass analyzer. The time it takes for an ion to travel the length of the flight tube is directly proportional to the square root of its mass-to-charge ratio. This allows for very precise mass measurements. colby.edu ESI-TOF is known for its high sensitivity, accuracy, and resolving power, making it a valuable tool for identifying and quantifying compounds in complex mixtures. embrapa.brcopernicus.org The resulting mass spectrum for this compound would prominently feature the protonated molecule [M+H]⁺ or other adducts, depending on the solvent system used. This technique is instrumental in verifying the molecular weight and purity of the compound. colby.edu

High-Resolution Mass Spectrometry (HRMS)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound. bioglobax.com This method measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uklibretexts.org The presence of chromophores, such as the carbonyl groups and the benzene (B151609) ring in this compound, gives rise to characteristic absorption bands. shu.ac.uk

The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org In molecules with π systems and non-bonding electrons (n-electrons), like this compound, the most common transitions are π → π* and n → π. libretexts.org The π → π transitions are generally more intense than the n → π* transitions.

The UV-Vis spectrum of this compound would exhibit absorption maxima (λmax) corresponding to its specific electronic transitions. The conjugated system formed by the benzene ring and the acetyl group is expected to result in strong π → π* transitions. The presence of non-bonding electrons on the oxygen atoms of the ester and acetyl groups will also lead to weaker n → π* transitions.

The cut-off wavelength is the wavelength below which the solvent or the compound itself absorbs strongly, making measurements unreliable. reddit.com Determining the λmax values provides qualitative information about the electronic structure of the molecule. For quantitative analysis, the molar absorptivity (ε) at a specific wavelength can be determined using the Beer-Lambert law, which relates absorbance to concentration and path length. shu.ac.uk

The optical band gap (Eg) of a material, which is the energy required to excite an electron from the valence band to the conduction band, can be determined from its UV-Vis absorption spectrum using a Tauc plot. researchgate.netyoutube.com This method is particularly relevant for semiconducting materials but can be applied to molecular systems to understand their electronic properties. ui.ac.idreddit.com

The Tauc relation is given by (αhν)n = A(hν - Eg), where α is the absorption coefficient, hν is the photon energy, A is a constant, and the exponent 'n' depends on the nature of the electronic transition (n = 2 for direct transitions and n = 1/2 for indirect transitions). researchgate.net By plotting (αhν)n against hν and extrapolating the linear portion of the curve to the energy axis, the optical band gap can be estimated. researchgate.netui.ac.id This analysis provides insight into the electronic and optical characteristics of this compound. researchgate.netsci-hub.se

Determination of Absorption Maxima and Cut-off Wavelengths

X-ray Crystallography for Absolute Configuration and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. eurjchem.com

For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and torsion angles, confirming its molecular structure. researchgate.netgoogle.com Furthermore, this technique can establish the absolute configuration of chiral molecules, although this compound itself is achiral. nih.govthieme-connect.de The analysis also reveals how the molecules are packed in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the physical properties of the solid. eurjchem.commdpi.com

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Ethyl benzoate (B1203000) |

| Methyl benzoate |

| Benzyl 2-acetyloxybenzoate |

| Ethyl 2-benzoylbutanoate |

| Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate |

| Ethyl 2-bromobutanoate |

| Ethyl butanoate |

| Acetone |

| Diethyl ketone |

| Formaldehyde |

| Ethene |

| 1,3-Butadiene |

| 4-Methyl-3-penten-2-one |

| Methyl 4-(2-bromoacetyl)benzoate |

| Toluene |

| n-Hexane |

| Acetonitrile |

| Methanol |

| Water |

| Cesium iodide |

| Sodium iodide |

| Trifluoroacetic acid |

| Carbon dioxide |

| Mesitaldehyde |

| Bis(pinacolato)diboron |

| (IPr)CuB(pin) |

| (ICy)CuOt-Bu |

| (pin)B-O-B(pin) |

| Chloroform |

| Chlorobenzene |

| Barium sulfate (B86663) |

| Methyl orange |

| Titanium dioxide |

| (-)-D-Tartaric acid |

| (+)-D-Glyceraldehyde |

| (-)-o-Isoleucine hydrobromide |

| Cobalt(II) (+)-L-aspartic acid trihydrate |

| (+)-L-Lysine hydrochloride |

| (-)-L-Tyrosine hydrochloride |

Single Crystal X-ray Diffraction for Solid-State Structures

The data obtained from SC-XRD allows for the determination of the unit cell, which is the basic repeating unit of a crystal, and the space group, which describes the symmetry of the crystal. This information is fundamental to understanding the solid-state structure of a compound.

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental crystallographic data, such as unit cell dimensions and space group, for this specific compound are not available. While the compound is used in chemical synthesis, its own solid-state structure via SC-XRD remains uncharacterized in the reviewed literature. uni-muenchen.de

Table 1: Representative Crystallographic Data (Hypothetical for this compound)

Since no experimental data is available, this table is a placeholder to illustrate the type of information that would be obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂O₃ |

| Formula Weight | 192.21 g/mol |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

| Density (calculated) (g/cm³) | Not Determined |

Analysis of Hydrogen Bonding and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as van der Waals interactions and hydrogen bonds. wikipedia.org Hydrogen bonds are particularly significant, directional interactions that occur when a hydrogen atom is bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) and interacts with another nearby electronegative atom. wikipedia.orgbyjus.com These bonds are stronger than typical dipole-dipole interactions and play a crucial role in determining the melting point, solubility, and polymorphism of a substance. libretexts.org

In the context of this compound, the molecule possesses potential hydrogen bond acceptors in the form of the oxygen atoms of the acetyl and ester carbonyl groups. nih.gov However, it lacks a conventional hydrogen bond donor (like an -OH or -NH group). Therefore, in a pure crystalline form, classical hydrogen bonding between molecules of this compound is not expected. The crystal packing would likely be dominated by weaker C-H···O interactions and van der Waals forces.

A definitive analysis of the hydrogen bonding and crystal packing for this compound is not possible without experimental data from single-crystal X-ray diffraction. Such an analysis would reveal the specific intermolecular contacts and the three-dimensional supramolecular architecture. In the absence of an experimental crystal structure, a detailed discussion of the specific hydrogen bonding network and packing motifs for this compound remains speculative.

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in computational chemistry for predicting the properties of molecules. scholarsresearchlibrary.com DFT calculations can be used to determine molecular geometry, analyze electronic structure, predict vibrational spectra, and calculate reactivity indices, providing a detailed understanding of a compound's behavior at the molecular level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Ethyl 2-acetylbenzoate, this process involves adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. This computational step is crucial for obtaining an accurate representation of the molecule's structure. scholarsresearchlibrary.com

Conformational analysis, often performed in conjunction with geometry optimization, explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For this compound, key rotations would occur around the bonds connecting the acetyl group and the ethyl ester group to the benzene (B151609) ring. By calculating the energy of various conformers, researchers can identify the lowest-energy (most stable) conformation and understand the energy barriers between different spatial arrangements. For similar molecules, steric hindrance between adjacent ortho substituents can influence the planarity of the molecule, and molecular dynamics simulations have been used to study restricted bond rotations.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP))

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide valuable information about the distribution of electrons within this compound.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. wuxibiology.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.comphyschemres.org For related chalcone (B49325) derivatives, HOMO/LUMO energy levels calculated by DFT were found to be in good agreement with experimental values. acs.org

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. inoe.ro In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green represents regions of neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and positive potential around the hydrogen atoms. researchgate.net

Prediction and Validation of Vibrational Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. scholarsresearchlibrary.com By comparing the calculated vibrational spectra with experimental data, the accuracy of the computational model can be validated. This comparison also aids in the assignment of specific vibrational modes to the observed spectral bands. For related ester derivatives, DFT calculations have been shown to provide a reliable description of their vibrational signatures. scholarsresearchlibrary.com

Reactivity Indices (e.g., ELF, LOL)

Reactivity indices derived from DFT calculations offer a quantitative measure of a molecule's chemical behavior. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonds and the distribution of electron pairs. dntb.gov.uaacs.org

Electron Localization Function (ELF): ELF is a method used to visualize the regions in a molecule where electron pairs are localized, such as in covalent bonds and lone pairs. The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization.

Localized Orbital Locator (LOL): Similar to ELF, LOL is another tool for analyzing chemical bonding. It helps to distinguish between bonding and non-bonding electron pairs and can provide a clear picture of the covalent and non-covalent interactions within a molecule.

Study of Weak Intermolecular Interactions

Weak intermolecular interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in determining the physical properties and crystal packing of a substance. Computational methods, including DFT, can be employed to study these interactions. By analyzing the optimized geometry and electron density distribution, it is possible to identify and characterize the weak intermolecular forces that may exist between molecules of this compound in the condensed phase. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into conformational changes, molecular flexibility, and intermolecular interactions. mdpi.com For molecules similar to this compound, MD simulations have been used to investigate the restricted rotation around certain bonds. While specific MD simulation studies on this compound are not widely reported, this computational technique holds the potential to provide a deeper understanding of its dynamic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal and agricultural chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on derivatives of this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from research on structurally related benzoate (B1203000) and benzoic acid derivatives. These studies help to predict the potential biological activities and guide the synthesis of novel, more potent derivatives.

Research into the QSAR of various benzoic acid derivatives has identified several key molecular descriptors that significantly influence their biological activities. For instance, a study on the tyrosinase inhibitory effects of 25 benzoic acid derivatives revealed that the electronic properties of the molecules are critical for their activity. The study, which utilized the Hartree-Fock method, established a QSAR equation indicating that the maximum positive and negative charges, as well as the charges on the oxygen atoms of the carboxyl group, have the most significant contributions to the inhibitory activity. researchgate.net This suggests that for derivatives of this compound, modifications affecting the charge distribution across the molecule could be crucial for their biological function.

In a different context, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) in various bacteria have highlighted the importance of physicochemical properties. nih.gov The developed QSAR models demonstrated that the inhibitory activity of these compounds increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group on the nucleus was also found to be conducive to activity, whereas the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions decreased it. nih.gov These findings suggest that for designing new antibacterial agents based on the this compound scaffold, focusing on lipophilicity and steric factors would be a promising strategy.

Furthermore, a QSAR study on a series of methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl] benzoate derivatives as herbicides provides another relevant example. acs.org In this research, the herbicidal activity against barnyard grass and the phytotoxicity to rice were well-correlated with the square of the logarithm of the partition coefficient (log P), indicating that hydrophilicity plays a key role. acs.org The study also found that stronger soil adsorption, represented by the Kd value, correlated with higher safety for rice. acs.org This indicates that for potential agrochemical applications of this compound derivatives, the hydrophobicity of the compounds would be a critical parameter to optimize.

The table below summarizes findings from QSAR studies on compounds structurally related to this compound, highlighting the types of derivatives studied, their biological activity, and the key molecular descriptors identified.

| Derivative Series | Biological Activity | Key QSAR Descriptors | Reference |

| Benzoic Acid Derivatives | Tyrosinase Inhibition | Maximum positive and negative charges, Charges on carboxyl oxygen atoms | researchgate.net |

| Benzoylaminobenzoic Acid Derivatives | Antibacterial (FabH Inhibition) | Hydrophobicity, Molar Refractivity, Aromaticity, Presence of OH group | nih.gov |

| Substituted Methyl Benzoate Derivatives | Herbicidal Activity | log P, Soil Adsorption (Kd) | acs.org |

These examples from related compound classes strongly suggest that a QSAR model for this compound derivatives would likely involve a combination of electronic, hydrophobic, and steric descriptors to predict their biological activity, depending on the specific application being targeted.

Analytical Methodologies for Purity Assessment and Reaction Monitoring in Research

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone of modern organic chemistry, providing powerful means for both the analysis of complex mixtures and the purification of specific compounds. For ethyl 2-acetylbenzoate, normal-phase chromatography, utilizing a polar stationary phase and a less polar mobile phase, is commonly employed.

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of reactions that synthesize or consume this compound. By spotting small aliquots of the reaction mixture onto a TLC plate over time, chemists can qualitatively observe the consumption of reactants and the formation of the product. msu.edursc.org

The stationary phase is typically a thin layer of silica (B1680970) gel coated on a plate of glass or aluminum. rsc.orgbaqai.edu.pk A solvent system, or eluent, is chosen to achieve good separation between the starting materials and the product. For compounds of moderate polarity like this compound, mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) are standard. rsc.orgrochester.edu The optimal ratio is determined empirically to give the target compound a retention factor (Rf) value ideally between 0.2 and 0.4 for clear separation. rochester.edurochester.edu

To monitor a reaction, three lanes are often spotted on the TLC plate: one for the starting material, one for the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edumit.edu This allows for unambiguous identification of the spots. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for this compound will appear and grow stronger. msu.edu Visualization is commonly achieved using a UV lamp, as the aromatic ring in this compound is UV-active. rochester.edumit.edu

Table 1: Typical TLC Systems for Monitoring Reactions Involving Benzoate (B1203000) Esters

| Stationary Phase | Mobile Phase (Eluent) | Visualization | Application |

|---|---|---|---|

| Silica Gel 60 F254 | Hexane/Ethyl Acetate | UV Light (254 nm) | Monitoring conversion of starting materials to ester products. rsc.orgrsc.org |

| Silica Gel | Petroleum Ether/Ethyl Acetate | UV Light (254 nm) | Tracking the formation of ethyl 4-acetylbenzoate (an isomer). chemicalbook.com |